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molecular formula C8H7IN2O B1325016 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-33-2

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1325016
M. Wt: 274.06 g/mol
InChI Key: FKIMIWSUCKEXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096593B2

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (14, 300 mg, 2.0 mmol) in 30 mL of dichloromethane under nitrogen, iodine monochloride (3 mL, 1.0 M in dichloromethane, 3.0 mmol) was added at −40° C. The reaction was stirred to room temperature, then quenched with 10 mL of 1 M aqueous sodium thiosulfate pentahydrate. The layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with water, brine, then dried over sodium sulfate, decolored with activated carbon, filtered and the filtrate concentrated under vacuum. The resulting solid was washed with 20% ethyl acetate in hexane to provide the desired compound (15, 371 mg). MS (ESI) [M+H+]+=275.03.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.[I:12]Cl>ClCCl>[I:12][C:11]1[C:5]2[C:6](=[N:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:9][CH:10]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC=1C=C2C(=NC1)NC=C2
Name
Quantity
3 mL
Type
reactant
Smiles
ICl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10 mL of 1 M aqueous sodium thiosulfate pentahydrate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
WASH
Type
WASH
Details
The resulting solid was washed with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 371 mg
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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